molecular formula C21H31NO B12877109 7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol CAS No. 61380-77-6

7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol

Cat. No.: B12877109
CAS No.: 61380-77-6
M. Wt: 313.5 g/mol
InChI Key: YQMBSWAQIAWFTB-UHFFFAOYSA-N
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Description

7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol is a chemical compound known for its unique structure and properties. It belongs to the class of quinolinols, which are derivatives of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline ring substituted with a 5,5,7,7-tetramethyloctan-3-yl group at the 7th position and a hydroxyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline and 5,5,7,7-tetramethyloctan-3-yl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

    Substitution Reaction: The 5,5,7,7-tetramethyloctan-3-yl group is introduced to the quinoline ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The compound can undergo further substitution reactions at the quinoline ring or the alkyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position allows it to form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: This compound has a similar structure but with a bromine atom at the 5th position.

    7-(5,5,7,7-Tetramethyloctan-3-yl)quinoline: This compound lacks the hydroxyl group at the 8th position.

Uniqueness

7-(5,5,7,7-Tetramethyloctan-3-yl)quinolin-8-ol is unique due to the presence of both the 5,5,7,7-tetramethyloctan-3-yl group and the hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61380-77-6

Molecular Formula

C21H31NO

Molecular Weight

313.5 g/mol

IUPAC Name

7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol

InChI

InChI=1S/C21H31NO/c1-7-15(13-21(5,6)14-20(2,3)4)17-11-10-16-9-8-12-22-18(16)19(17)23/h8-12,15,23H,7,13-14H2,1-6H3

InChI Key

YQMBSWAQIAWFTB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)(C)CC(C)(C)C)C1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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